![molecular formula C20H24BrNO9 B2914485 [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate CAS No. 1094815-83-4](/img/structure/B2914485.png)
[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate
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Overview
Description
“[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C14H20N2O9 . It has an average mass of 360.317 Da and a monoisotopic mass of 360.116882 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including acetamido, acetyloxy, bromophenoxy, and oxan-2-yl groups . These groups contribute to the compound’s overall properties and reactivity.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a flash point of 287.3±30.1 °C . It has 11 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2 .Mechanism of Action
The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This results in the inhibition of peptide bond formation, leading to the inhibition of bacterial growth. This compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits bacterial protein synthesis and induces apoptosis in tumor cells. In vivo studies have shown that this compound has antibacterial and antitumor activity in animal models. This compound has also been shown to have anti-inflammatory and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. This compound has also been shown to have antitumor activity, which makes it a potential candidate for the development of new anticancer agents. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.
Future Directions
There are several future directions for research on [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate. One area of research is the development of new derivatives of this compound with improved antibacterial and antitumor activity. Another area of research is the investigation of the potential of this compound as an anti-inflammatory and antiviral agent. Finally, further research is needed to investigate the potential toxicity of this compound and to determine its safety profile.
Synthesis Methods
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate involves several steps, including the reaction of 4-bromophenol with 2,3-epoxypropyl acetate to produce 4-bromophenoxy-3-acetoxy-1,2-epoxypropane. This intermediate is then reacted with N-acetyl-2-aminoethanol to produce this compound. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate has been the subject of extensive research in the field of medicinal chemistry. The compound has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to have antitumor activity, and its potential as an anticancer agent is currently being investigated. In addition, this compound has been studied for its anti-inflammatory and antiviral properties.
properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFVABHSGIIDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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